REACTION_CXSMILES
|
CO.NN.[S:5]1[CH:9]=[CH:8][CH:7]=[C:6]1[S:10](Cl)(=[O:12])=[O:11].[Br:14]Br>C(Cl)(Cl)Cl.O>[S:5]1[CH:9]=[CH:8][CH:7]=[C:6]1[S:10]([Br:14])(=[O:12])=[O:11]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
6.8 g
|
Type
|
reactant
|
Smiles
|
NN
|
Name
|
|
Quantity
|
18.26 g
|
Type
|
reactant
|
Smiles
|
S1C(=CC=C1)S(=O)(=O)Cl
|
Name
|
|
Quantity
|
64 g
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
7 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a 500 ml Erlenmeyer flask equipped with a magnetic stirrer
|
Type
|
CUSTOM
|
Details
|
did not exceed 15° C
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
CUSTOM
|
Details
|
The methanol was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
leaving
|
Type
|
ADDITION
|
Details
|
a mixture of a heavy oil
|
Type
|
DISSOLUTION
|
Details
|
the solid dissolved
|
Type
|
CUSTOM
|
Details
|
oil separated
|
Type
|
ADDITION
|
Details
|
The mixture of oil and water (which
|
Type
|
CUSTOM
|
Details
|
from the first reaction)
|
Type
|
CUSTOM
|
Details
|
was placed in a flask
|
Type
|
ADDITION
|
Details
|
was added at such a rate that the reaction temperature
|
Type
|
CUSTOM
|
Details
|
remained below 10° C
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
CUSTOM
|
Details
|
the layers were separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The chloroform layer was dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the chloroform removed in vacuo
|
Type
|
CUSTOM
|
Details
|
leaving a yellow oil which
|
Type
|
CUSTOM
|
Details
|
crystallized on addition of hexane
|
Type
|
FILTRATION
|
Details
|
The solid was filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
S1C(=CC=C1)S(=O)(=O)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.33 g | |
YIELD: CALCULATEDPERCENTYIELD | 67.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |